Ethyl 1-(2,3-diethyl-6-quinoxalinyl)-4-piperidinecarboxylate
CAS No.: 439095-56-4
Cat. No.: VC2170304
Molecular Formula: C20H27N3O2
Molecular Weight: 341.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 439095-56-4 |
|---|---|
| Molecular Formula | C20H27N3O2 |
| Molecular Weight | 341.4 g/mol |
| IUPAC Name | ethyl 1-(2,3-diethylquinoxalin-6-yl)piperidine-4-carboxylate |
| Standard InChI | InChI=1S/C20H27N3O2/c1-4-16-17(5-2)22-19-13-15(7-8-18(19)21-16)23-11-9-14(10-12-23)20(24)25-6-3/h7-8,13-14H,4-6,9-12H2,1-3H3 |
| Standard InChI Key | JURZCLGBTSTISK-UHFFFAOYSA-N |
| SMILES | CCC1=NC2=C(C=C(C=C2)N3CCC(CC3)C(=O)OCC)N=C1CC |
| Canonical SMILES | CCC1=NC2=C(C=C(C=C2)N3CCC(CC3)C(=O)OCC)N=C1CC |
Introduction
Basic Information and Chemical Identity
Chemical Nomenclature and Identification
Ethyl 1-(2,3-diethyl-6-quinoxalinyl)-4-piperidinecarboxylate represents a complex nitrogen-containing heterocyclic compound. The IUPAC name for this compound is ethyl 1-(2,3-diethylquinoxalin-6-yl)piperidine-4-carboxylate, indicating its structural components: a quinoxaline core with diethyl substituents, linked to a piperidine ring with an ethyl carboxylate group . This systematic nomenclature helps in precisely identifying the compound's structural arrangement and functional groups.
The compound is uniquely identified in chemical databases through several standardized identifiers. Its Chemical Abstracts Service (CAS) registry number is 439095-56-4, providing a definitive reference point for this specific chemical entity . Additional identifiers include the InChIKey JURZCLGBTSTISK-UHFFFAOYSA-N, which serves as a condensed digital representation of the compound's structure, facilitating electronic database searches and structural comparisons .
For computational chemistry and molecular modeling purposes, the compound can be represented using the SMILES notation: CCC1=NC2=C(C=C(C=C2)N3CCC(CC3)C(=O)OCC)N=C1CC. This string encodes the compound's topological information in a linear format that is both human-readable and machine-interpretable . Additionally, the compound is registered in the PubChem database with the compound identifier 2764184, providing access to a wealth of associated chemical information.
Molecular Composition and Physical Properties
The molecular formula of Ethyl 1-(2,3-diethyl-6-quinoxalinyl)-4-piperidinecarboxylate is C20H27N3O2, indicating its composition of 20 carbon atoms, 27 hydrogen atoms, 3 nitrogen atoms, and 2 oxygen atoms . This translates to a calculated molecular weight of 341.45 g/mol (with slight variations in reported values ranging from 341.4 to 341.46 g/mol depending on the precision of atomic weight calculations used) .
The compound exists as a crystalline solid with a documented melting point range of 86-88°C . This relatively high melting point suggests significant intermolecular forces, likely including hydrogen bonding and π-π stacking interactions between the aromatic rings. From a safety perspective, the compound is classified as an irritant, indicating potential for causing skin, eye, or respiratory tract irritation upon direct contact .
Table 1 summarizes the key physicochemical properties of Ethyl 1-(2,3-diethyl-6-quinoxalinyl)-4-piperidinecarboxylate:
| Property | Value |
|---|---|
| Molecular Formula | C20H27N3O2 |
| Molecular Weight | 341.45 g/mol |
| Physical State | Crystalline solid |
| Melting Point | 86-88°C |
| Hazard Classification | Irritant |
| CAS Number | 439095-56-4 |
| PubChem Compound ID | 2764184 |
Structural Characteristics and Chemical Architecture
Molecular Structure and Bonding
Ethyl 1-(2,3-diethyl-6-quinoxalinyl)-4-piperidinecarboxylate possesses a complex molecular architecture featuring multiple ring systems and functional groups. The core structure consists of a quinoxaline moiety, which is a bicyclic system composed of a benzene ring fused with a pyrazine ring (containing two nitrogen atoms in the six-membered heterocycle) . This quinoxaline scaffold is further substituted with two ethyl groups at positions 2 and 3, enhancing the lipophilicity of the molecule.
The compound contains a total of 54 bonds, including 27 non-hydrogen bonds and 12 multiple bonds . The structural complexity is further enhanced by the presence of 6 rotatable bonds, which contribute to the conformational flexibility of the molecule . These rotatable bonds are particularly important for the compound's ability to adopt different spatial arrangements when interacting with biological targets.
Among the notable structural features are 11 aromatic bonds, which form part of the quinoxaline scaffold and contribute to the compound's electron delocalization properties . The molecule also contains three six-membered rings and one ten-membered ring when considering the entire molecular framework . These ring systems provide structural rigidity while the rotatable bonds allow for adaptable binding conformations.
Functional Groups and Bond Arrangements
The compound incorporates several key functional groups that influence its chemical reactivity and biological interactions. Notably, it contains an ester group (aliphatic) formed by the ethyl carboxylate moiety attached to the piperidine ring . This functional group is characterized by a carbonyl carbon double-bonded to an oxygen atom and single-bonded to an ethoxy group, representing one of the compound's principal sites for potential metabolic transformations.
Another significant structural feature is the tertiary amine (aromatic) formed where the piperidine nitrogen connects to the quinoxaline system . This nitrogen atom serves as a potential hydrogen bond acceptor and can participate in interactions with biological targets. The piperidine ring itself represents a saturated six-membered heterocycle containing one nitrogen atom, providing a flexible linking structure between the quinoxaline core and the carboxylate functionality.
Table 2 details the bond composition and structural elements of the compound:
| Structural Element | Count |
|---|---|
| Total bonds | 54 |
| Non-hydrogen bonds | 27 |
| Multiple bonds | 12 |
| Rotatable bonds | 6 |
| Double bonds | 1 |
| Aromatic bonds | 11 |
| Six-membered rings | 3 |
| Ten-membered rings | 1 |
| Ester groups | 1 |
| Tertiary amine groups | 1 |
Atomic Composition and Spatial Arrangement
The molecular composition of Ethyl 1-(2,3-diethyl-6-quinoxalinyl)-4-piperidinecarboxylate includes a total of 52 atoms, distributed as 27 hydrogen atoms, 20 carbon atoms, 3 nitrogen atoms, and 2 oxygen atoms . This atomic arrangement creates a three-dimensional structure with specific spatial characteristics that influence the compound's physical properties and biological activities.
Biological Activity and Pharmacological Properties
Pharmacological Profile
Ethyl 1-(2,3-diethyl-6-quinoxalinyl)-4-piperidinecarboxylate exhibits noteworthy biological activities that make it a compound of interest in pharmacological research. The available literature indicates that this compound has demonstrated potential as an anti-inflammatory agent, suggesting its ability to modulate inflammatory pathways and potentially mitigate inflammatory responses in biological systems. This anti-inflammatory activity could be valuable in addressing various pathological conditions characterized by excessive inflammation.
Additionally, the compound has shown the ability to interact with specific receptors in the central nervous system. These interactions are significant as they may indicate potential applications in treating neurological or psychiatric disorders. The precise nature of these receptor interactions, including specificity and binding affinity, represents an area warranting further investigation to fully understand the compound's mechanism of action and therapeutic potential.
Particularly noteworthy is the neuroprotective effect associated with the quinoxaline structure present in this compound. This neuroprotective capability suggests that Ethyl 1-(2,3-diethyl-6-quinoxalinyl)-4-piperidinecarboxylate or its derivatives might serve as candidates for research into treatments for neurodegenerative diseases such as Alzheimer's disease, Parkinson's disease, or other conditions characterized by neuronal damage and death. The molecular mechanisms underlying these neuroprotective effects likely involve modulation of oxidative stress, neuroinflammation, or excitotoxicity pathways.
Structure-Activity Relationships
The pharmacological activities of Ethyl 1-(2,3-diethyl-6-quinoxalinyl)-4-piperidinecarboxylate are intimately linked to its structural features. The quinoxaline scaffold, characterized by its nitrogen-rich heterocyclic structure, is known to confer important biological properties and has been identified as a privileged structure in medicinal chemistry . In particular, the presence of nitrogen atoms in the quinoxaline ring system provides potential interaction sites with biological targets through hydrogen bonding and coordination with metal ions within enzymes or receptors.
The diethyl substituents at positions 2 and 3 of the quinoxaline ring contribute to the compound's lipophilicity, potentially enhancing its ability to cross biological membranes, including the blood-brain barrier. This enhanced membrane permeability could be particularly important for the compound's reported activities in the central nervous system. Additionally, these alkyl substituents may influence the electronic properties of the quinoxaline ring system, affecting its interactions with biological targets.
Comparative Analysis and Research Perspectives
Comparison with Related Compounds
Ethyl 1-(2,3-diethyl-6-quinoxalinyl)-4-piperidinecarboxylate belongs to a broader class of quinoxaline derivatives that have garnered significant interest in pharmaceutical research. Structurally related compounds include other substituted quinoxalines with various functional groups at different positions on the ring system . These compounds often share similar core pharmacological properties while exhibiting differences in potency, selectivity, and physicochemical characteristics based on their specific substitution patterns.
One structurally related compound mentioned in the search results is Ethyl 1-(5-(trifluoromethyl)pyridin-2-yl)piperidine-4-carboxylate . While this compound contains a similar piperidine-4-carboxylate moiety, it features a pyridine ring with a trifluoromethyl substituent rather than a quinoxaline system. Such structural differences highlight how modifications to the heterocyclic core can be explored to develop compounds with optimized properties for specific therapeutic applications.
The broader family of quinoxaline derivatives exhibits diverse biological activities, with compounds in this class showing potential as antiviral, antibacterial, anticancer, and anti-inflammatory agents . This range of activities underscores the versatility of the quinoxaline scaffold and suggests that further exploration of structural analogs of Ethyl 1-(2,3-diethyl-6-quinoxalinyl)-4-piperidinecarboxylate could yield compounds with enhanced efficacy or novel therapeutic applications.
Current Research Directions and Future Perspectives
Research on quinoxaline derivatives, including compounds structurally related to Ethyl 1-(2,3-diethyl-6-quinoxalinyl)-4-piperidinecarboxylate, continues to evolve with promising directions. Current research has particularly focused on the antiviral potential of quinoxaline compounds, with special attention to respiratory pathogens . This research direction has gained increased significance in light of recent viral outbreaks and pandemics.
Structure-activity relationship (SAR) studies represent a critical aspect of ongoing research, aiming to identify the specific structural features that confer optimal biological activity . These studies systematically explore modifications to different positions of the quinoxaline scaffold and its substituents to determine how structural changes affect pharmacological properties. Such investigations provide valuable insights for the rational design of improved therapeutic agents based on the quinoxaline framework.
Future research perspectives include the development of more selective quinoxaline derivatives with enhanced target specificity and reduced potential for adverse effects. Additionally, the exploration of novel synthetic routes to facilitate more efficient and environmentally friendly production of these compounds represents an important direction for chemical research . The continued investigation of the biological mechanisms underlying the activity of compounds like Ethyl 1-(2,3-diethyl-6-quinoxalinyl)-4-piperidinecarboxylate will further enhance our understanding of their therapeutic potential and guide future drug development efforts.
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